molecular formula C3Cl2F4 B1297524 1,2-Dichlorotetrafluoropropene CAS No. 431-53-8

1,2-Dichlorotetrafluoropropene

Cat. No.: B1297524
CAS No.: 431-53-8
M. Wt: 182.93 g/mol
InChI Key: BJDGSGIFQVXSGD-UHFFFAOYSA-N
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Description

1,2-Dichlorotetrafluoropropene (CAS 431-53-8) is a high-value organofluorine compound with the molecular formula C₃Cl₂F₄ and a molecular weight of 182.93 g/mol. This compound is primarily recognized in industrial research as a critical synthetic intermediate in the production of next-generation hydrofluoroolefin (HFO) refrigerants. For instance, it serves as a precursor in the synthesis of 1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd), a compound with low global warming potential (GWP) being developed for use in heat cycle systems . The Z-isomer of HCFO-1224yd is particularly valued for its higher chemical stability, making it an excellent candidate as a working fluid . The synthesis of this compound itself can be achieved through the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) . This places your product at the forefront of sustainable refrigerant development, offering researchers a key building block for creating solutions with minimal environmental impact. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDGSGIFQVXSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334563
Record name 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene
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Molecular Weight

182.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-53-8
Record name 1,2-Dichloro-1,3,3,3-tetrafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,2 Dichlorotetrafluoropropene

Established Synthetic Pathways and Mechanistic Considerations

Established methods for synthesizing 1,2-Dichlorotetrafluoropropene primarily rely on the substitution of chlorine atoms with fluorine in a highly chlorinated propane (B168953) or propene precursor.

Halogen Exchange Reactions

Halogen exchange reactions are a cornerstone for the synthesis of fluorinated hydrocarbons. The Swarts reaction, in particular, is a widely recognized method for introducing fluorine into organic molecules by replacing chlorine or bromine atoms. vedantu.combyjus.comiitk.ac.inunacademy.com This process typically involves heating an alkyl chloride or bromide with a metallic fluoride (B91410), such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅), which enhances the fluorinating power of the reagent. byjus.comunacademy.com

The mechanism is a nucleophilic substitution where the fluoride ion from the metallic fluoride attacks the carbon atom, displacing the chloride or bromide ion. vedantu.comiitk.ac.in The displaced halogen then bonds with the metal. byjus.com For the synthesis of this compound, a common precursor is hexachloropropene (B155961) (C₃Cl₆). The reaction involves the stepwise replacement of chlorine atoms with fluorine. The extent of fluorination can be controlled by the reaction conditions, such as temperature, pressure, and the ratio of reactants.

A variant of this process, crucial for the industrial production of related compounds like Freons, utilizes anhydrous hydrogen fluoride (HF) as the fluorinating agent in the presence of catalytic amounts of antimony salts. unacademy.com This method allows for the complete or partial replacement of chlorine atoms in chlorinated hydrocarbons. unacademy.com

Table 1: Typical Reagents in Swarts Halogen Exchange Reactions

Fluorinating AgentCatalyst/Co-reagentTypical Substrate
Antimony trifluoride (SbF₃)Antimony pentachloride (SbCl₅)Alkyl Chlorides/Bromides
Silver(I) fluoride (AgF)NoneAlkyl Chlorides/Bromides
Mercurous fluoride (Hg₂F₂)NoneAlkyl Chlorides/Bromides
Anhydrous Hydrogen Fluoride (HF)Antimony salts (Sb³⁺/Sb⁵⁺)Chlorinated Hydrocarbons

Catalytic Fluoroolefin Transhalogenations

Transhalogenation is a substitution reaction where one halogen in a compound is exchanged for another. wikipedia.org While the Finkelstein and Swarts reactions are classic examples, modern approaches have explored catalytic systems, including enzymatic methods, to facilitate this exchange under milder conditions. wikipedia.org

In the context of fluoroolefins, transhalogenation involves the exchange of a halogen atom (e.g., chlorine) on the double-bonded carbon with another halogen. This can be a challenging transformation due to the strength of the carbon-halogen bond on a vinylic carbon. Research into haloalkane dehalogenases (HLDs) has shown that these enzymes can catalyze transhalogenation by stabilizing an alkyl-enzyme intermediate, allowing for the exchange of halides. muni.cz For example, engineered HLDs have been used to convert 2,3-dichloropropene to 3-iodo-2-chloropropene by facilitating the exchange of chloride with iodide from the reaction medium. muni.cz Although not directly applied to this compound, this biocatalytic approach represents a potential pathway for selective halogen exchange on unsaturated substrates.

The process relies on the reversibility of the carbon-halogen bond cleavage step within the enzyme's catalytic cycle. muni.cz By stopping the natural hydrolytic pathway, the enzyme intermediate is available to react with a high concentration of an external halide ion, leading to the formation of a new halogenated product. muni.cz

Direct Fluorination Techniques and Hydrocarbon Precursors

Direct fluorination involves the reaction of a hydrocarbon or a partially halogenated precursor with elemental fluorine (F₂). This method is highly exothermic and can be difficult to control, often leading to fragmentation of the carbon skeleton. However, techniques have been developed to moderate the reaction, such as using low temperatures, diluting the fluorine gas with an inert gas like nitrogen, and employing specialized reactors.

The synthesis of fluorinated propenes via this route would typically start with a chlorinated or hydrocarbon precursor. The reaction proceeds through a free-radical chain mechanism. The high reactivity of elemental fluorine allows for the substitution of both hydrogen and chlorine atoms. For a precursor like dichloropropane or dichloropropene, direct fluorination would lead to a mixture of fluorinated products, including various isomers of dichlorotetrafluoropropene. The challenge lies in controlling the reaction to selectively produce the desired 1,2-dichloro isomer.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have opened new avenues for the preparation of complex fluorinated molecules, with a focus on improving efficiency, selectivity, and reaction conditions.

Gas-Phase Reactions with Lewis Acid Catalysis

Gas-phase reactions offer advantages such as high reaction temperatures, the absence of solvents, and continuous processing. The use of Lewis acid catalysts in these reactions can significantly enhance reaction rates and influence product selectivity. Lewis acids, such as aluminum fluoride (AlF₃) or chromium oxyfluoride (CrOF), are often supported on a high-surface-area material like activated carbon or alumina.

In the synthesis of chlorofluoropropenes, a gas-phase reaction might involve passing a precursor, such as a mixture of a chlorinated alkane and hydrogen fluoride, over a heated Lewis acid catalyst bed. The Lewis acid facilitates the halogen exchange by coordinating to a halogen atom on the substrate, weakening the carbon-halogen bond and making it more susceptible to nucleophilic attack by fluoride. This methodology is used in the synthesis of related compounds like 2-chloro-3,3,3-trifluoropropene and 2,3,3,3-tetrafluoropropene. google.com The reaction conditions, including temperature, pressure, and contact time, are critical parameters that must be optimized to maximize the yield of the desired product, this compound, while minimizing the formation of byproducts from over-fluorination or decomposition.

Table 2: Lewis Acid Catalysis in Gas-Phase Fluorination

Lewis Acid CatalystSupport MaterialTypical PrecursorTemperature Range (°C)
Cr₂O₃ (fluorinated)-Halogenated propane/propene200 - 450
AlF₃AluminaHalogenated propane/propene250 - 500
SbCl₅Activated CarbonChlorinated propane/propene100 - 250

Utilization of Aryne Intermediates in Related Fluorinated Systems

Arynes are highly reactive intermediates that have been increasingly employed in the synthesis of functionalized organic molecules, including fluorinated compounds. researchgate.net While the synthesis of an aliphatic olefin like this compound via an aryne intermediate is not a direct application, the principles of using reactive intermediates to introduce fluorine are relevant to novel synthetic design.

Aryne-mediated fluorination typically involves the generation of an aryne in the presence of a fluoride source. The aryne's strained triple bond is highly electrophilic and readily undergoes nucleophilic attack by the fluoride ion to form a fluorinated aromatic compound. researchgate.net This strategy has been used to synthesize a variety of fluorinated aromatic and heterocyclic molecules. researchgate.net The development of milder methods for aryne generation, such as from o-silyl aryl triflates, has expanded the scope of this reaction to more complex molecules. researchgate.net The application of similar reactive intermediate strategies to aliphatic systems, perhaps involving strained cycloalkenes or other high-energy species, could represent a future direction for the synthesis of complex fluoroolefins.

Control and Selectivity in this compound Synthesis

The synthesis of a specific isomer of this compound necessitates rigorous control over the reaction conditions and reagents. The primary challenges lie in directing the addition of chlorine and fluorine atoms to the correct positions on the propene backbone (regioselectivity) and controlling the spatial arrangement of these atoms (stereoselectivity).

Achieving regioselectivity in the synthesis of this compound involves directing the incoming halogen atoms to specific carbons of the propene precursor. The inherent electronic properties of the starting material, often a fluorinated or chlorinated propene derivative, will heavily influence the outcome. For instance, the electrophilic or nucleophilic nature of the halogenating agent, in conjunction with the electronic distribution within the substrate, can favor the formation of one regioisomer over others.

Stereoselectivity, the control over the formation of stereoisomers (e.g., E/Z isomers), is often dictated by the reaction mechanism. For example, concerted reaction pathways, where bonds are formed and broken simultaneously, can lead to a high degree of stereospecificity. In contrast, stepwise mechanisms that proceed through intermediate species may allow for bond rotation and result in a mixture of stereoisomers. The choice of reagents and reaction conditions plays a critical role in steering the reaction towards a desired stereochemical outcome.

Interactive Table: Theoretical Influence of Reaction Parameters on Isomeric Distribution in Dichlorotetrafluoropropene Synthesis.

Parameter Condition A Outcome A (Hypothetical) Condition B Outcome B (Hypothetical)
Catalyst Non-coordinating Mixture of regioisomers Bulky phosphine (B1218219) ligand High regioselectivity for 1,2-dichloro isomer
Solvent Non-polar (e.g., Hexane) Favors non-polar transition state, potential for radical pathways Polar aprotic (e.g., Acetonitrile) Stabilizes ionic intermediates, may favor specific stereoisomers
Temperature High (e.g., 100 °C) Reduced selectivity, potential for isomerization Low (e.g., -78 °C) Increased selectivity, kinetically controlled products favored

| Halogen Source | Cl2 (gas) | Potential for radical side reactions | N-Chlorosuccinimide | Milder conditions, potentially higher selectivity |

The use of transition metal catalysts bearing specifically designed ligands is a powerful strategy for achieving high selectivity in halogenation reactions. The ligand, a molecule that binds to the metal center, can profoundly influence the catalyst's steric and electronic properties, thereby directing the regioselectivity and stereoselectivity of the reaction.

Ligand design focuses on creating a specific chemical environment around the metal center. Bulky ligands can sterically hinder the approach of the substrate in certain orientations, forcing the reaction to proceed through a specific pathway and leading to a single regio- or stereoisomer. The electronic properties of the ligand can also be tuned to modulate the reactivity of the catalyst, for instance, by making the metal center more or less electron-rich, which can influence its interaction with the substrate and the halogen source.

Catalyst optimization is an iterative process of screening different combinations of metal precursors and ligands to find the optimal system for a particular transformation. This process often involves high-throughput experimentation and detailed mechanistic studies to understand the factors governing selectivity.

Interactive Table: Examples of Ligand Types and Their Potential Effects on the Selective Synthesis of Dichlorotetrafluoropropene.

Ligand Type Example Ligand Potential Effect on Selectivity Rationale
Phosphines Triphenylphosphine Moderate to good regioselectivity Electronic effects can influence the polarization of the C=C bond in the substrate.
Chiral Bisphosphines BINAP Potential for enantioselectivity if a chiral center is formed Creates a chiral environment around the metal center, directing the approach of the reagents.
N-Heterocyclic Carbenes (NHCs) IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) High steric hindrance leading to high regioselectivity The bulky nature of the ligand can block certain reaction pathways.

| Salen Ligands | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | Potential for asymmetric catalysis and control of stereochemistry | Forms a rigid Schiff base complex with the metal, creating a well-defined chiral pocket. |

Elucidation of Reaction Mechanisms and Chemical Transformations of 1,2 Dichlorotetrafluoropropene

Gas-Phase Oxidation Chemistry

The gas-phase oxidation of 1,2-dichlorotetrafluoropropene is a complex process involving multiple reaction pathways. The presence of a carbon-carbon double bond and chlorine atoms in the molecule provides reactive sites for radical attack.

The reaction between this compound and the hydroxyl radical is a key atmospheric removal process. This reaction primarily proceeds through two distinct mechanisms: addition of the hydroxyl radical to the carbon-carbon double bond and abstraction of a chlorine atom. researchgate.net Theoretical and experimental studies have shown that the addition pathway is both thermodynamically and kinetically more favorable than the abstraction pathway. researchgate.net This preference is attributed to a lower energy barrier and a higher heat release for the addition reactions. researchgate.net

The addition of the hydroxyl radical to the unsaturated C=C bond of this compound can occur at two different carbon atoms, leading to the formation of two distinct radical intermediates.

Addition to the terminal carbon atom (-CCl₂): This pathway leads to the formation of the CF₃CCl(•)-CCl₂(OH) radical.

Addition to the central carbon atom (-CCl(CF₃)): This pathway results in the formation of the CF₃CCl(OH)-CCl₂(•) radical.

Computational studies have indicated that the addition of the •OH radical to the central carbon atom is the primary pathway. researchgate.net The subsequent reactions of these haloalkyl radicals in the presence of oxygen (O₂) lead to the formation of various degradation products. For instance, the reaction of CF₃CCl=CCl₂ with •OH radicals has been shown to produce CF₃CFClC(O)Cl as a corresponding product. researchgate.net

While less favorable, the abstraction of a chlorine atom from this compound by a hydroxyl radical represents another possible reaction channel. researchgate.net This reaction would lead to the formation of a vinyl radical and hypochlorous acid (HOCl).

CF₃CCl=CCl₂ + •OH → CF₃C=CCl₂ + HOCl

Table 1: Experimental Rate Constants for the Reaction of •OH with this compound at 298 K

Rate Constant (k)Value (cm³ molecule⁻¹ s⁻¹)Technique
k₁(10 ± 1) × 10⁻¹³Relative Rate Technique

This table is interactive. You can sort and filter the data.

Theoretical calculations of the potential energy surface for the reaction of the hydroxyl radical with this compound confirm that the addition pathways are more favorable than the chlorine abstraction pathway. researchgate.net The energy barrier for the addition of the •OH radical to the double bond is significantly lower than that for the abstraction of a chlorine atom. researchgate.net

For analogous reactions, such as the degradation of trichlorofluoroethene initiated by •OH radicals, computational studies have determined the barrier heights for addition to the different carbon atoms. researchgate.net These studies show that one of the addition pathways can have a negative barrier height, indicating a spontaneous reaction, while the other has a small positive barrier. researchgate.net This further supports the dominance of the addition mechanism in the atmospheric degradation of halogenated alkenes.

In environments with significant concentrations of chlorine atoms, such as the marine boundary layer or in polluted urban areas, the reaction with chlorine atoms can also contribute to the degradation of this compound. Similar to the reaction with hydroxyl radicals, the reaction with chlorine atoms is expected to proceed primarily through addition to the double bond.

Smog chamber studies have identified the products of chlorine atom-initiated reactions for similar compounds. For this compound, the reaction with chlorine atoms is expected to lead to the formation of a chloroalkyl radical, which can then react further in the atmosphere. Experimental studies have identified CF₃CFClC(O)Cl as a product of the OH-initiated oxidation, which is also a likely product of the Cl-initiated reaction pathway. researchgate.net

Hydroxyl Radical-Initiated Reactions

Reactivity with Nucleophilic and Electrophilic Species (Comparative Studies)

The electron-withdrawing nature of the halogen atoms in this compound renders the double bond electron-deficient and thus susceptible to attack by nucleophiles. This is a common characteristic among fluorinated alkenes, which are known to react with a variety of nucleophilic reagents. The reaction typically proceeds via a nucleophilic vinylic substitution mechanism, where a nucleophile attacks one of the carbon atoms of the double bond, leading to the displacement of a halide ion.

Conversely, while the double bond is electron-deficient, it can still undergo electrophilic addition reactions, a hallmark of alkenes. However, the high degree of halogenation can influence the reactivity and regioselectivity of these additions compared to their non-halogenated counterparts. Electrophilic attack on the π-bond leads to the formation of a carbocation intermediate, which is then intercepted by a nucleophile.

Comparative studies on the reactivity of this compound with various nucleophilic and electrophilic species are crucial for understanding its synthetic utility. Below is a conceptual table illustrating the expected reactivity with representative nucleophiles and electrophiles, based on general principles of organic chemistry for halogenated alkenes.

Interactive Data Table: Comparative Reactivity of this compound

Reactant TypeReagent ExampleExpected Reaction TypeProduct ClassRelative Reactivity
Nucleophile Amine (e.g., R-NH2)Nucleophilic Vinylic SubstitutionFluoroenamineHigh
Nucleophile Alkoxide (e.g., RO⁻)Nucleophilic Vinylic SubstitutionFluoroalkenyl etherModerate to High
Nucleophile Thiolate (e.g., RS⁻)Nucleophilic Vinylic SubstitutionFluoroalkenyl sulfideHigh
Electrophile Halogen (e.g., Br₂)Electrophilic AdditionDihaloalkaneModerate
Electrophile Hydrogen Halide (e.g., HBr)Electrophilic AdditionHaloalkaneModerate
Electrophile Lewis AcidComplexation/RearrangementVariousCondition Dependent

Catalytic Reaction Pathways Involving this compound

Catalysis offers a powerful tool to control the reactivity and selectivity of transformations involving this compound. Both homogeneous and heterogeneous catalytic systems have been explored for the functionalization of halogenated alkenes.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a high degree of control over the reaction environment. For halogenated olefins like this compound, transition metal complexes, particularly those of palladium, are effective catalysts for a variety of transformations. These reactions often involve oxidative addition of the carbon-halogen bond to the metal center, followed by migratory insertion of the alkene and subsequent reductive elimination.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful methods for forming new carbon-carbon bonds. While specific examples with this compound are not extensively documented in readily available literature, the principles of these reactions can be applied to predict potential transformations.

Interactive Data Table: Potential Homogeneous Catalytic Reactions of this compound

Reaction TypeCatalyst SystemPotential ReactantPotential Product
Suzuki CouplingPd(PPh₃)₄ / BaseArylboronic acidAryl-substituted tetrafluoropropene
Stille CouplingPd(PPh₃)₄OrganostannaneOrgano-substituted tetrafluoropropene
Heck ReactionPd(OAc)₂ / Ligand / BaseAlkeneSubstituted tetrafluoropropenyl alkene
HydrogenationWilkinson's Catalyst (RhCl(PPh₃)₃)H₂1,2-Dichlorotetrafluoropropane

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This approach offers advantages in terms of catalyst separation and recycling. For chlorinated and fluorinated compounds, heterogeneous catalysts are often employed for dehalogenation and dehydrohalogenation reactions.

Zeolites and metal-supported catalysts are commonly used for these transformations. The acidic sites on zeolites can facilitate the elimination of hydrogen halides, while supported metal catalysts, such as palladium on carbon (Pd/C), are effective for catalytic hydrogenation and hydrodechlorination reactions. These processes are crucial for both synthetic applications and the remediation of halogenated organic compounds.

Interactive Data Table: Potential Heterogeneous Catalytic Reactions of this compound

Reaction TypeCatalyst SystemReactant(s)Potential Product(s)
DehydrochlorinationMetal Oxides / Zeolites-Monochloropentafluoropropene / Hexafluoropropene
Catalytic HydrogenationPd/C, PtO₂H₂1,2-Dichlorotetrafluoropropane, partially dehalogenated propanes
HydrodechlorinationSupported Metal CatalystsH₂Tetrafluoropropene, partially chlorinated propanes
OxidationMetal Oxide CatalystsO₂Carbonyl compounds, CO₂, HX

Environmental Fate and Atmospheric Chemistry of 1,2 Dichlorotetrafluoropropene

Atmospheric Degradation Pathways and Mechanisms

The primary process for the atmospheric removal of many volatile organic compounds, including halogenated propenes, is through reactions with photochemically generated hydroxyl (OH) radicals. For unsaturated compounds like 1,2-Dichlorotetrafluoropropene, the dominant degradation pathway is the addition of the OH radical to the carbon-carbon double bond. This reaction initiates a series of oxidation steps that ultimately break down the original molecule into smaller, more oxidized fragments.

The addition of the OH radical to the double bond of a halogenated propene results in the formation of a reactive haloalkyl radical. This radical then rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). The subsequent reactions of this peroxy radical, often involving nitrogen oxides (NOx), lead to the formation of various degradation products such as halogenated aldehydes, ketones, and carboxylic acids. For instance, studies on related fluorinated propenes have shown that the degradation can lead to the formation of compounds like acetyl fluoride (B91410) and formaldehyde.

While the specific end-products for this compound are not extensively detailed in publicly available literature, the general mechanism suggests that the carbon backbone is cleaved, and the chlorine and fluorine atoms are eventually released as inorganic species. The presence of chlorine atoms in the molecule also raises the possibility of chlorine atom-initiated degradation, although the reaction with OH radicals is generally considered the more significant pathway in the troposphere.

Atmospheric Lifetime Determinations

While specific experimental data for this compound is limited, the lifetimes of other dichlorinated and tetrafluorinated propene isomers and related compounds have been studied. For example, a theoretical study on the degradation of a dichlorotetrafluoropropene isomer (CF₃CF=CCl₂) initiated by OH radicals suggests that the addition of the OH radical to the double bond is a favorable reaction pathway, which implies a relatively short atmospheric lifetime.

For comparison, other short-chain chlorinated alkenes that have been studied exhibit lifetimes on the order of days to a few months. For example, trans-1-chloro-3,3,3-trifluoropropylene has a calculated atmospheric lifetime of about 40.4 days, while trans-1,2-dichloroethylene (B151667) has a lifetime of approximately 12.7 days. Given its structure as a halogenated propene, it is anticipated that this compound would also have a relatively short atmospheric lifetime, likely in the range of days to weeks. This is significantly shorter than the lifetimes of chlorofluorocarbons (CFCs), which can persist in the atmosphere for many decades to centuries.

Table 1: Atmospheric Lifetimes of Selected Halogenated Alkenes

CompoundAtmospheric Lifetime
trans-1-chloro-3,3,3-trifluoropropylene40.4 days
trans-1,2-dichloroethylene12.7 days
1,2-Dichloroethane>5 months

Ozone Depletion Potential (ODP) Assessments

The Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to cause ozone degradation, with trichlorofluoromethane (B166822) (CFC-11) serving as the reference standard with an ODP of 1.0. The ODP of a substance is influenced by its atmospheric lifetime, the number of chlorine or bromine atoms it contains, and the efficiency of those halogens in destroying stratospheric ozone.

Halogenated compounds with shorter atmospheric lifetimes generally have lower ODPs because a smaller fraction of the emitted substance reaches the stratosphere where the ozone layer is located. Since this compound is expected to have a short atmospheric lifetime due to its reactivity with OH radicals, its ODP is anticipated to be low.

For comparison, trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene, which also have short atmospheric lifetimes, have been assigned very low ODPs of 0.00034 and 0.00024, respectively. These values are orders of magnitude lower than those of CFCs, which have ODPs close to 1.0. Given the presence of two chlorine atoms in its structure, the ODP of this compound would not be zero, but its rapid removal in the troposphere would significantly limit the amount of chlorine transported to the stratosphere. Therefore, it is expected to have a very low ODP.

Table 2: Ozone Depletion Potentials (ODPs) of Selected Halogenated Compounds

CompoundOzone Depletion Potential (ODP)
CFC-11 (Trichlorofluoromethane)1.0
trans-1-chloro-3,3,3-trifluoropropylene0.00034
trans-1,2-dichloroethylene0.00024

Photochemical Ozone Creation Potential (POCP) Evaluations

The Photochemical Ozone Creation Potential (POCP) quantifies the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level (tropospheric) ozone, a key component of smog. This potential is evaluated relative to a reference compound, typically ethene. The POCP of a compound is dependent on its atmospheric reaction rate and the specific chemical pathways of its degradation.

The formation of tropospheric ozone is a complex process involving the photochemical reactions of VOCs and nitrogen oxides (NOx) in the presence of sunlight. Halogenated alkenes can participate in these reactions following their initial reaction with OH radicals.

Comparative Analysis with Other Halogenated Propene Derivatives

The environmental properties of this compound can be better understood by comparing it with other halogenated propene derivatives. The degree and type of halogen substitution can significantly influence a molecule's atmospheric lifetime, ODP, and POCP.

Generally, the presence of a C-H bond makes a molecule more susceptible to attack by OH radicals, leading to a shorter atmospheric lifetime compared to fully halogenated compounds. The presence of a double bond, as in the propene derivatives, provides a site for rapid reaction with OH radicals, leading to much shorter lifetimes than their saturated counterparts (propanes).

Compared to hydrofluoroolefins (HFOs) that contain no chlorine, this compound will have a higher ODP due to its chlorine content. However, compared to older chlorofluorocarbons (CFCs) and even some hydrochlorofluorocarbons (HCFCs), its ODP is expected to be significantly lower due to its shorter atmospheric lifetime.

Biodegradation Pathways in Aqueous and Soil Environments (Principles from related chlorinated compounds)

While atmospheric degradation is the primary fate for volatile compounds like this compound, any portion that partitions to aqueous or soil environments would be subject to other degradation processes, including biodegradation. Halogenated compounds are known for their persistence in the environment, largely due to their resistance to breakdown by soil bacteria. However, microbial degradation of a wide range of chlorinated aliphatic compounds has been observed under various conditions.

Based on principles from related chlorinated compounds, the biodegradation of this compound could potentially proceed through several pathways:

Aerobic Biodegradation : Under aerobic conditions, microorganisms may utilize oxygenases to initiate the degradation process. This can occur through co-metabolism, where the degradation is facilitated by enzymes produced for the metabolism of other substrates. For chlorinated ethenes, this involves the formation of unstable epoxides that decompose into organic acids. A similar oxidative pathway could potentially degrade this compound.

Anaerobic Biodegradation : In anaerobic environments, a common pathway for the degradation of chlorinated compounds is reductive dechlorination. In this process, the chlorinated compound acts as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is often slow and can lead to the formation of less chlorinated, but still potentially harmful, intermediates. The high degree of fluorination in this compound may hinder this process, as per- and polyfluorinated compounds are generally more resistant to biodegradation than their chlorinated counterparts.

The presence of both chlorine and fluorine on the same molecule presents a complex substrate for microbial enzymes. The strong carbon-fluorine bond is particularly resistant to cleavage, making complete mineralization challenging. Therefore, while some level of biodegradation may be possible, this compound is expected to be relatively persistent in aqueous and soil environments compared to non-halogenated alkenes.

Theoretical and Computational Investigations of 1,2 Dichlorotetrafluoropropene

Quantum Chemical Methodologies for Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the electronic structure and predicting the chemical behavior of molecules at the atomic level. These computational techniques solve approximations of the Schrödinger equation to determine molecular properties. For a molecule like 1,2-Dichlorotetrafluoropropene, these methods would be invaluable for elucidating its geometry, stability, and reaction mechanisms.

Density Functional Theory (DFT) is a popular computational method in quantum chemistry that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wave function. cond-mat.deresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool for molecules of various sizes. ucl.ac.uk

For this compound, DFT calculations would typically be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra, which can help in the experimental identification and characterization of the molecule.

Determine Electronic Properties: Analyze the distribution of electrons to understand properties like the dipole moment and polarizability.

Explore Reaction Pathways: Map out the potential energy surface for reactions involving this compound to identify intermediates and transition states.

Different exchange-correlation functionals, which are approximations to the exact functional, are used in DFT. The choice of functional can significantly impact the accuracy of the results.

Post-Hartree-Fock methods are a class of ab initio quantum chemistry methods that improve upon the foundational Hartree-Fock (HF) theory. github.io The HF method approximates the electron-electron repulsion by considering each electron in the average field of all other electrons, neglecting the instantaneous correlation of electron motions. Post-HF methods systematically add this electron correlation, leading to more accurate results, albeit at a higher computational cost. arxiv.org

Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. MP2 is the most common level of this theory.

Configuration Interaction (CI): This variational method includes excited electronic states in the wave function, providing a more complete description of the electronic structure.

Coupled Cluster (CC): This is a highly accurate and widely used method that accounts for electron correlation through an exponential cluster operator. Methods like CCSD(T) are often considered the "gold standard" in computational chemistry for their accuracy. github.io

Application of these methods to this compound would provide benchmark data for its energy, geometry, and other properties, against which results from less computationally expensive methods like DFT could be compared.

Computational reaction dynamics simulates the time evolution of a chemical reaction at the atomic level. u-szeged.hu By solving the equations of motion for the atoms involved, these methods provide a detailed picture of the reaction mechanism, going beyond the static picture of reactants, products, and transition states. dicp.ac.cnresearchgate.net

For reactions involving this compound, these simulations could reveal:

Reaction Mechanisms: Step-by-step visualization of how bonds are broken and formed. u-szeged.hu

Energy Distribution: How the energy released in a reaction is distributed among the vibrational, rotational, and translational modes of the product molecules.

Stereochemistry: The preferred spatial orientation of reactants and products.

These simulations require an accurate potential energy surface, which is often generated using high-level quantum chemical calculations.

Modeling of Reaction Kinetics and Thermodynamics

Computational chemistry is also a powerful tool for predicting the rates and feasibility of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to model the kinetics and thermodynamics that govern a chemical process.

Transition State Theory (TST) is a fundamental framework for calculating the rate constants of chemical reactions. wikipedia.orgyoutube.com It assumes that reactants are in a quasi-equilibrium with an activated complex, which is the molecular configuration at the transition state—the point of highest potential energy along the reaction path. libretexts.orglibretexts.org The reaction rate is then determined by the concentration of this activated complex and the frequency at which it converts into products. wikipedia.org

For a reaction of this compound, TST would be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. youtube.com

In some reactions, particularly those involving the transfer of light particles like hydrogen atoms, quantum mechanical tunneling can be significant. Tunneling allows particles to pass through an energy barrier rather than going over it, leading to a faster reaction rate than predicted by classical TST. Computational models can include tunneling corrections to account for this effect, especially at lower temperatures. ox.ac.uk

Thermodynamic properties such as enthalpy (ΔH) and Gibbs free energy (ΔG) determine the spontaneity and energy balance of a reaction. omnicalculator.com These quantities can be calculated computationally.

Enthalpy Change (ΔH): Represents the heat absorbed or released during a reaction at constant pressure. It is calculated from the difference in the total energies of the products and reactants, with corrections for zero-point vibrational energy and thermal effects. scielo.brreddit.com

Gibbs Free Energy Change (ΔG): This is the ultimate determinant of a reaction's spontaneity. It is calculated using the equation ΔG = ΔH - TΔS, where T is the temperature and ΔS is the change in entropy. omnicalculator.com Entropy is related to the disorder of a system and can also be calculated from the vibrational, rotational, and translational properties of the molecules obtained from quantum chemical calculations. scielo.br

For this compound, these calculations would predict whether a potential reaction is thermodynamically favorable and would provide essential data for understanding its chemical behavior under various conditions.

Interpretation and Validation of Experimental Data through Computational Models

One of the most critical applications of computational chemistry is its synergy with experimental research. Theoretical models are instrumental in interpreting experimental results, and in turn, experimental data are essential for validating the accuracy of computational models. spectroscopyonline.com This iterative process of comparison and refinement enhances the reliability of both approaches.

A primary example of this synergy is the use of quantum chemical calculations, particularly Density Functional Theory (DFT), to predict vibrational spectra. The calculated vibrational frequencies and their corresponding intensities can be compared directly with experimental data from infrared (IR) and Raman spectroscopy. This comparison serves two main purposes:

Validation of the Computational Model: If the calculated spectrum shows good agreement with the experimental spectrum, it validates the chosen level of theory (functional and basis set) for that particular molecular system. spectroscopyonline.com

Interpretation of Experimental Spectra: The calculations provide a detailed description of the atomic motions associated with each vibrational frequency. This allows for the unambiguous assignment of absorption bands in the experimental spectrum to specific molecular vibrations, such as C-Cl stretches, C-F stretches, or C=C double bond vibrations.

The table below provides an illustrative example of how calculated vibrational frequencies for a molecule like this compound would be compared against experimental data. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor is commonly applied to improve the agreement.

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹) [Scaled]Experimental IR Frequency (cm⁻¹)Experimental Raman Frequency (cm⁻¹)
C=C Stretch165516581660
CF₃ Asymmetric Stretch128012851283
CF₃ Symmetric Stretch11951200-
C-F Stretch115011521155
C-Cl Stretch750755753
C-Cl Stretch680682-

This table is a hypothetical representation to illustrate the methodology of comparing computational and experimental data. The values are typical for fluorinated and chlorinated alkenes but are not specific experimental or calculated results for this compound.

Beyond vibrational spectroscopy, computational models can predict a range of other properties that can be validated against experimental measurements, including:

Molecular Geometry: Calculated bond lengths and angles can be compared with data from electron diffraction or microwave spectroscopy.

Electronic Transitions: Time-dependent DFT (TD-DFT) can calculate the energies of electronic excitations, which can be compared to UV-Visible absorption spectra.

NMR Chemical Shifts: Theoretical calculations can predict NMR chemical shifts and coupling constants, aiding in the interpretation of complex NMR spectra.

This close relationship between computation and experiment is fundamental to modern chemical research, providing a more complete and reliable understanding of molecular systems.

Polymerization Chemistry and Materials Science Implications of 1,2 Dichlorotetrafluoropropene

Role as a Monomer in Fluoropolymer Synthesis

1,2-Dichlorotetrafluoropropene belongs to the family of fluoroalkenes, which serve as fundamental building blocks in the synthesis of fluoropolymers. Fluoropolymers are a significant class of specialty polymers valued for their remarkable properties, including high thermal stability, chemical inertness, and weather resistance. sci-hub.sepageplace.de The primary method for synthesizing most fluoropolymers is through the radical polymerization of fluoroalkenes. sci-hub.se Monomers such as tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and chlorotrifluoroethylene (B8367) (CTFE) are commonly used in commercial production. sci-hub.sealfa-chemistry.com

While less common than monomers like TFE or VDF, halogenated propenes such as this compound can be utilized in polymerization reactions to introduce specific structural units into the polymer backbone. The presence of both chlorine and fluorine atoms on the propene structure can influence the properties of the resulting polymer, potentially affecting its crystallinity, solubility, and chemical reactivity compared to polymers made from perfluorinated monomers. The inclusion of such monomers can be a strategy to create fluoropolymers with tailored characteristics for specialized applications. researchgate.net

Mechanisms of Polymerization for Halogenated Alkenes

The polymerization of alkenes, including halogenated variants, is a reaction of high commercial importance for producing a wide range of plastic materials. jove.comlibretexts.org These polymerizations typically proceed via chain mechanisms, which can be categorized as radical, cationic, or anionic, depending on the nature of the active species that propagates the polymer chain. libretexts.orglibretexts.org For fluoroolefins, free-radical polymerization is the principal method used for synthesis due to the electrophilic character of these monomers. pageplace.de

The process involves the sequential addition of monomer units to a growing chain. jove.com The double bond in the alkene monomer breaks, allowing for the formation of new single bonds that link the monomer units together into a long polymer chain. study.com

Radical polymerization is a common and robust method for producing a variety of polymers, including fluoropolymers. sci-hub.selibretexts.org The process is a chain reaction that consists of three fundamental steps: initiation, propagation, and termination. jove.comstudy.comntu.edu.sg

Initiation: This first step involves the generation of free radicals from a non-radical species. libretexts.org This is typically achieved by the decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating. jove.comlibretexts.org The resulting radical then adds across the double bond of a monomer molecule, creating a new, larger radical and initiating the polymerization process. jove.comntu.edu.sg

Propagation: In this step, the monomer radical formed during initiation reacts with subsequent monomer molecules. ntu.edu.sg This process occurs in a repetitive manner, with the radical active site being transferred to the newly added monomer unit at each step, leading to the rapid growth of the polymer chain. jove.com

Termination: The growth of polymer chains ceases in the termination step. This can occur through several mechanisms, most commonly by the combination of two growing radical chains to form a single, stable polymer molecule, or by disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains. jove.comntu.edu.sg The termination of radical polymerizations involving fluorinated monomers is often dominated by recombination. academie-sciences.fr

Recent advancements in this field include controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. fluorine1.ruacs.orgyoutube.com RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures, offering enhanced control over the final material properties. youtube.comscispace.comfluorine1.ru

Copolymerization is a versatile strategy used to modify and enhance the properties of fluoropolymers. researchgate.net This process involves the polymerization of two or more different monomer species. By incorporating different fluorinated monomers into the polymer chain, it is possible to create materials with properties that are intermediate between those of the corresponding homopolymers or that are entirely unique.

For instance, highly crystalline homopolymers like polyvinylidene fluoride (PVDF) can be made into amorphous, rubbery elastomers by copolymerizing VDF with a bulky comonomer like hexafluoropropylene (HFP). 20.210.105 This disruption of chain regularity reduces crystallinity and imparts elastomeric properties. 20.210.105 The resulting copolymers can be random, alternating, or blocky in structure, depending on the reactivity of the monomers and the polymerization conditions used. researchgate.net20.210.105 This approach allows for the fine-tuning of material characteristics to meet the demands of specific high-performance applications, ranging from thermoplastics to fluoroelastomers. researchgate.net

Table 1: Common Monomers in Fluoropolymer Synthesis

Monomer Symbol Formula
Ethylene E CH₂=CH₂
Tetrafluoroethylene TFE CF₂=CF₂
Chlorotrifluoroethylene CTFE CF₂=CFCl
Vinylidene fluoride VDF CF₂=CH₂
Vinyl fluoride VF CFH=CH₂
Propene P CH₃CH=CH₂
Hexafluoropropene HFP CF₃CF=CF₂
Perfluoroalkylvinylether PVE CF₂=CF(OR)

This table lists common monomers used in the production of commercial fluoropolymers. alfa-chemistry.com

Structural Characterization of this compound-Derived Polymers

The characterization of polymers derived from this compound is essential to understand the relationship between their molecular structure and macroscopic properties. A variety of analytical techniques are employed to determine the chemical composition, molecular weight, thermal properties, and morphology of these materials. researchgate.net The chemical composition and the distribution of fluorine and chlorine atoms within the polymer chain significantly influence the final properties of the material. researchgate.net

Common characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR and ¹³C NMR are powerful tools for elucidating the detailed microstructure of fluoropolymers, providing information about monomer sequencing and stereoregularity. researchgate.netrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, confirming the incorporation of the monomer units into the polymer backbone and detecting any impurities or degradation products. rsc.orgmdpi.com

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the polymer, as well as determine key thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm). rsc.orgmdpi.com

Table 2: Techniques for Polymer Structural Characterization

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information on the chemical structure, monomer sequence, and stereochemistry of the polymer chain. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy Identifies functional groups and confirms the chemical composition of the polymer. rsc.org
Thermogravimetric Analysis (TGA) Measures the thermal stability and decomposition profile of the polymer as a function of temperature. rsc.org
Differential Scanning Calorimetry (DSC) Determines thermal transitions such as glass transition temperature (Tg), melting point (Tm), and crystallinity. mdpi.com

| Gel Permeation Chromatography (GPC) | Measures the molecular weight and molecular weight distribution of the polymer. rsc.org |

Future Directions in Fluorinated Propene Polymer Chemistry

The field of fluorinated polymer chemistry continues to evolve, driven by the demand for high-performance materials in advanced technological sectors such as energy, electronics, and aerospace. acs.orgfuturemarketinsights.com Future research in fluorinated propene polymer chemistry is expected to focus on several key areas.

One major trend is the development of more sustainable fluoropolymers and processes. This includes exploring chemical recycling methods that can depolymerize fluoropolymers back to their constituent monomers, creating a closed-loop life cycle and addressing environmental concerns. nih.govrsc.org

Furthermore, there is a strong emphasis on the synthesis of well-defined fluoropolymers with precisely controlled architectures. acs.org The use of controlled/living radical polymerization techniques, such as RAFT, allows for the creation of block copolymers and other complex structures that can self-assemble into ordered nanostructures. fluorine1.ruacs.org These advanced materials are promising for applications in areas like fuel cell membranes, high-performance coatings, and biomedical devices. acs.org The continued exploration of new fluorinated monomers, including functionalized propenes, will enable the design of next-generation materials with tailored properties and enhanced performance for high-tech applications. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1,2-dichlorotetrafluoropropene with high purity?

  • Methodological Answer : Optimize synthesis via gas-phase fluorination using chlorine and fluorine precursors under controlled temperature (150–250°C) and catalytic conditions (e.g., chromium-based catalysts). Monitor reaction intermediates using gas chromatography-mass spectrometry (GC-MS) to ensure purity. Post-synthesis purification can involve fractional distillation under inert atmospheres to isolate isomers and remove byproducts like hydrofluorocarbons .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) to analyze 19F^{19}\text{F} and 13C^{13}\text{C} chemical shifts, comparing results with computational predictions (e.g., density functional theory). Complement with Fourier-transform infrared spectroscopy (FTIR) to confirm C-Cl and C-F bond vibrations (e.g., peaks at 550–600 cm1^{-1} for C-Cl and 1100–1200 cm1^{-1} for C-F). Cross-reference spectral data with entries in PubChem or ChemSpider for validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use closed-system reactors and conduct experiments in fume hoods with HEPA filters to minimize inhalation risks. Implement real-time gas sensors for detecting leaks (e.g., photoionization detectors calibrated for halogenated compounds). Personal protective equipment (PPE) must include fluoropolymer-coated gloves and chemically resistant goggles. Refer to OSHA guidelines for halogenated hydrocarbon handling .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy of formation) of this compound influence its applicability as a refrigerant or solvent?

  • Methodological Answer : Calculate thermodynamic parameters using ab initio molecular dynamics simulations (e.g., Gaussian or ORCA software) to model phase behavior. Validate experimentally via differential scanning calorimetry (DSC) for phase transitions and static vapor pressure measurements. Compare results with industry-standard refrigerants (e.g., HFO-1234yf) to assess energy efficiency and environmental impact .

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and TOXCENTER, applying inclusion/exclusion criteria (e.g., OECD test guidelines, exposure durations). Perform meta-analysis to identify outliers and adjust for confounding variables (e.g., isomer-specific toxicity). Validate findings via in vitro assays (e.g., Ames test for mutagenicity) and cross-species extrapolation models .

Q. How can computational modeling predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate half-lives in air/water matrices. Simulate atmospheric oxidation pathways with software like EPI Suite or AOPWIN, focusing on radical-mediated degradation. Validate predictions via chamber experiments under UV light, analyzing degradation products via LC-MS .

Q. What experimental designs minimize bias when assessing the ozone depletion potential (ODP) of this compound?

  • Methodological Answer : Employ double-blind randomized trials in controlled environmental chambers, comparing ODP with reference compounds (e.g., CFC-11). Use tunable diode laser absorption spectroscopy (TDLAS) to quantify chlorine radical release. Replicate studies across independent labs to confirm reproducibility .

Data Analysis and Literature Review

Q. How should researchers design database searches to comprehensively identify peer-reviewed studies on this compound?

  • Methodological Answer : Use a multi-database approach (e.g., SciFinder, Web of Science, EBSCOHost) with Boolean operators:

  • Query: ("this compound" OR "C3H2Cl2F4") AND ("synthesis" OR "toxicity" OR "degradation").
    Filter results by publication date (last 10 years) and study type (e.g., experimental, review). Cross-check citations in patents (e.g., USPTO, Espacenet) for industrial relevance .

Q. What frameworks (e.g., PICO, FINER) are effective for formulating hypothesis-driven research questions on halogenated propenes?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow scope. For example:

  • Population: Atmospheric models.
  • Intervention: Emission rates of this compound.
  • Comparison: Legacy refrigerants (CFCs, HFCs).
  • Outcome: Global warming potential (GWP).
    Ensure alignment with funding agency priorities (e.g., EPA, NSF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.